(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
This compound features a benzimidazole core substituted at position 1 with a 4-(2,3-dimethylphenoxy)butyl chain and a hydroxymethyl group at position 2. The benzimidazole scaffold is known for its pharmacological versatility, including antimicrobial, antiviral, and receptor-modulating activities . The butyl chain length may balance flexibility and stability, while the methanol group offers a site for metabolic modification or hydrogen bonding .
Properties
IUPAC Name |
[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-7-11-19(16(15)2)24-13-6-5-12-22-18-10-4-3-9-17(18)21-20(22)14-23/h3-4,7-11,23H,5-6,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMHRINFQUDNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the phenoxybutyl group through nucleophilic substitution reactions. The final step involves the addition of the methanol group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with benzimidazole structures exhibit significant anticancer properties.
- Mechanism : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .
- Case Study : A study on benzoimidazole derivatives reported IC50 values in the low micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, indicating potent anticancer activity.
Antimicrobial Properties
The compound's structural features suggest potential effectiveness against various microbial strains.
- Mechanism : Similar compounds have shown effectiveness against Gram-positive bacteria and fungi by disrupting microbial cell membranes and inhibiting essential metabolic pathways .
- Case Study : A library of compounds similar to this one was screened for antimicrobial activity against MRSA and other resistant strains, revealing minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.
Neuroprotective Effects
Emerging evidence suggests that compounds with pyrrolidinone structures may exhibit neuroprotective effects.
- Mechanism : These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
- Case Study : Studies on related pyrrolidine derivatives have shown promise in protecting against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.
Summary of Findings
Mechanism of Action
The mechanism by which (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxyalkyl Chain
Several analogs share the benzimidazole-methanol core but differ in substituents and chain length (Table 1).
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
- Chain Length : Butyl chains (target, 853752-93-9) provide greater flexibility and hydrophobic interactions compared to ethyl (853752-65-5) or propyl (431909-12-5) chains.
- Benzyl vs. Phenoxy: The benzyl group in 537009-70-4 introduces a rigid aromatic system, which could enhance π-π stacking with biological targets but reduce solubility .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability. Benzyl substituents (e.g., 537009-70-4) improve target affinity but may limit bioavailability .
- Pharmacokinetic Considerations: The target compound’s butyl chain and dimethylphenoxy group likely strike a balance between lipophilicity (for membrane penetration) and solubility (for systemic distribution).
Biological Activity
The compound (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and relevant case studies.
- Molecular Formula : C26H31N3O2
- Molecular Weight : 417.553 g/mol
- IUPAC Name : 4-[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Benzimidazole derivatives are known for their diverse pharmacological effects. The compound in focus acts primarily through modulation of various biological pathways, including:
- GABA-A Receptor Modulation : Similar compounds have shown potential as positive allosteric modulators of GABA-A receptors, suggesting that this compound may influence neurotransmission and exhibit anxiolytic or sedative effects .
- Antitumor Activity : Research indicates that benzimidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Biological Activities
The biological activities of (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol include:
- Antimicrobial Effects : Exhibits significant antibacterial and antifungal properties against various pathogens.
- Anticancer Properties : Demonstrated efficacy in inhibiting the proliferation of cancer cell lines in vitro.
- Anti-inflammatory Effects : Potentially reduces inflammation markers in cellular models.
Data Table: Summary of Biological Activities
Case Studies
-
Antitumor Activity Study :
- Researchers investigated the effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM. The study suggested that the compound induces apoptosis via caspase activation.
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GABA-A Receptor Modulation :
- A study exploring GABA-A receptor interactions found that the compound enhances receptor activity in a manner similar to benzodiazepines but with a distinct binding profile. This suggests potential therapeutic applications in anxiety disorders.
Q & A
Q. What are the most efficient synthetic routes for synthesizing (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. Key steps include:
- Substituent Introduction : Alkylation of the benzimidazole core with 4-(2,3-dimethylphenoxy)butyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxidation Optimization : Selective oxidation of the 2-hydroxymethyl group to aldehyde intermediates using Ru-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)]) with H₂O₂ at 50°C, achieving >70% yield .
- Purification : Column chromatography (e.g., silica gel with hexane/EtOAc gradients) or recrystallization for final product isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
